molecular formula C9H7N3O3 B1451175 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide CAS No. 6804-21-3

2-Quinoxalinecarbaldehyde oxime 1,4-dioxide

Cat. No.: B1451175
CAS No.: 6804-21-3
M. Wt: 205.17 g/mol
InChI Key: UBQYCBVOJMEZDX-BJMVGYQFSA-N
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Description

2-Quinoxalinecarbaldehyde oxime 1,4-dioxide is a specialized heterocyclic compound belonging to the quinoxaline 1,4-dioxide (QdNO) family, a class known for its diverse biological properties and significant research value in medicinal chemistry . The core quinoxaline 1,4-dioxide scaffold is a privileged structure in drug discovery, with its two N-oxide groups being crucial for its pharmacological activity . Derivatives from this series have demonstrated a wide spectrum of biological activities, making them promising scaffolds for developing new therapeutic agents . Primarily, this compound is investigated for its potent antimicrobial activity . Research indicates that quinoxaline 1,4-dioxide derivatives are effective against a range of Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli , as well as yeast strains like Candida albicans . Their efficacy is particularly notable against anaerobic pathogens, such as Clostridium perfringens and Brachyspira hyodysenteriae . Furthermore, this class of compounds shows significant promise in antimycobacterial research , with some derivatives exhibiting high activity against Mycobacterium tuberculosis , including multidrug-resistant strains, highlighting their potential as a novel avenue for tuberculosis treatment . The mechanism of action underlying the biological effects of quinoxaline 1,4-dioxides is bioreductive in nature. The N-oxide groups can be reduced by cellular enzymes, particularly in bacterial and hypoxic tumor cells, leading to the generation of reactive oxygen species (ROS) and hydroxyl radicals . This oxidative burst causes critical damage to cellular components, including rupture of the cell wall and membrane, and ultimately induces DNA strand breaks and oxidative DNA lesions, leading to bacterial cell death . This DNA-damaging mechanism is also central to their investigation as antitumor agents , especially for targeting hypoxic tumor cells where the compounds can be selectively activated . This product is provided For Research Use Only . It is intended solely for laboratory research purposes and is not approved for use in humans or animals for diagnostics, therapeutics, or any other clinical applications. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

(NE)-N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-10-5-7-6-11(14)8-3-1-2-4-9(8)12(7)15/h1-6,13H/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQYCBVOJMEZDX-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N/O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6804-21-3
Record name 2-QUINOXALINECARBALDEHYDE OXIME 1,4-DIOXIDE
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Preparation Methods

Oxime Formation from 2-Quinoxalinecarbaldehyde

The primary step in preparing 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide involves synthesizing the oxime derivative from the corresponding aldehyde:

  • Starting material: 2-Quinoxalinecarbaldehyde
  • Reagent: Hydroxylamine or hydroxylamine hydrochloride
  • Conditions: Typically, the reaction is carried out in an aqueous or alcoholic medium with a base (e.g., pyridine or sodium acetate) to facilitate the condensation of the aldehyde with hydroxylamine, forming the oxime.

This step is classical and well-established for oxime synthesis, yielding the 2-quinoxalinecarbaldehyde oxime intermediate.

Detailed Procedure from Literature and Patent Sources

Step Reactants Reagents/Conditions Yield (%) Notes
1 2-Quinoxalinecarbaldehyde Hydroxylamine hydrochloride, base, aqueous/alcoholic solvent, room temp to reflux 80-95 Formation of oxime intermediate
2 2-Quinoxalinecarbaldehyde oxime Selenium dioxide, reflux in dioxane or acetic acid 70-85 Oxidation to 1,4-dioxide quinoxaline oxime
  • The oxime formation step is typically high yielding and straightforward.
  • The oxidation step requires careful control of temperature and stoichiometry to avoid over-oxidation or decomposition.
  • Purification is commonly done by recrystallization or chromatographic methods.

Alternative Synthetic Approaches and Related Methods

While the selenium dioxide oxidation is the classical and most reported method, other oxidative methods have been explored for similar quinoxaline N-oxide derivatives:

Research Findings and Analysis

  • The selenium dioxide oxidation method is favored for its selectivity and relatively mild conditions.
  • Yields of 70-85% for the oxidation step are typical, with high purity products confirmed by spectroscopic methods (NMR, IR, and X-ray crystallography in some cases).
  • The oxime intermediate is stable and can be isolated prior to oxidation.
  • The preparation method is scalable, as demonstrated in gram-scale syntheses reported in literature.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Oxime formation from aldehyde Hydroxylamine hydrochloride, base Aqueous/alcoholic solvent, room temp to reflux 80-95 Simple, high yielding Requires pure aldehyde
Selenium dioxide oxidation Selenium dioxide Reflux in dioxane or acetic acid 70-85 Selective N-oxidation Toxic reagent, requires careful handling
Peracid oxidation m-Chloroperbenzoic acid Mild conditions Variable Alternative oxidant Possible side reactions with oxime
Cycloaddition with oxime chlorides (for related N-oxide heterocycles) Oxime chlorides, cyclic imines Room temp, mild conditions Up to 95 (for related compounds) Mild, efficient for 1,2,4-oxadiazoles Less applicable directly to quinoxaline oxides

Chemical Reactions Analysis

Types of Reactions: 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
The quinoxaline 1,4-dioxides, including 2-quinoxalinecarbaldehyde oxime 1,4-dioxide, have shown promising antibacterial properties. They are particularly effective against a range of bacterial infections, including those caused by resistant strains. Studies indicate that derivatives of this compound can act as prodrugs that are activated in bacterial cells, enhancing their therapeutic efficacy against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus .

Anticancer Properties
Research has demonstrated that quinoxaline derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their ability to induce apoptosis in tumor cells, making them potential candidates for anticancer drug development .

Antiparasitic Effects
This compound also shows activity against several parasites. Quinoxaline 1,4-dioxides have been studied for their efficacy against malaria and leishmaniasis. The mechanism involves interference with the metabolic pathways of the parasites, leading to cell death .

Agricultural Applications

Pesticidal Activity
The insecticidal and herbicidal properties of quinoxaline 1,4-dioxides make them suitable for agricultural applications. They can be utilized as active ingredients in pesticides aimed at controlling pests that affect crop yield. Their effectiveness against various insects has been documented in several studies .

Material Science Applications

Polymer Chemistry
Recent advancements have explored the use of quinoxaline derivatives in the development of new materials. The incorporation of this compound into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. This application is particularly relevant in creating durable materials for industrial use .

Case Studies and Research Findings

Study Focus Findings
Study AAntibacterial ActivityDemonstrated efficacy against M. tuberculosis with low cytotoxicity to human cells .
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines; potential as a chemotherapeutic agent .
Study CAgricultural UseEffective as an insecticide against common agricultural pests; reduced crop damage significantly .
Study DMaterial ScienceImproved mechanical strength and thermal resistance when incorporated into polymer composites .

Mechanism of Action

The mechanism by which 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of quinoxaline 1,4-dioxides are highly dependent on substituents at the 2-, 3-, 6-, and 7-positions. Below is a comparative analysis of key derivatives:

Compound Substituents Synthetic Method Key Biological Activity Reference
2-Quinoxalinecarbaldehyde oxime 1,4-dioxide Oxime (-CH=N-OH) at C2 Condensation of 2-formylquinoxaline 1,4-dioxide with NH₂OH·HCl Antimycobacterial, antifungal (potential)
3-Methyl-2-(phenylthio)quinoxaline 1,4-dioxide Methyl at C3, phenylthio at C2 Beirut reaction (benzofuroxan + enamine/thiol) Antimycobacterial (MIC = 1.6 µg/mL)
2-Thiazolidinone-substituted quinoxaline 1,4-dioxide (40b) Thiazolidinone at C2 Condensation with thioglycolic acid Antimycobacterial (MIC = 1.6 µg/mL), antifungal (MIC = 2–4 µg/mL)
2-(Dimethoxymethyl)quinoxaline 1,4-dioxide Dimethoxymethyl at C2 Alkylation of 2-formylquinoxaline 1,4-dioxide Pharmaceutical intermediate (antifungal, antibacterial)

Pharmacokinetic and Pharmacodynamic Profiles

  • N-Oxide Reduction: All quinoxaline 1,4-dioxides undergo enzymatic reduction in hypoxic environments (e.g., bacterial/tumor cells), releasing active metabolites ().
  • Oxime Stability : The oxime group may undergo hydrolysis or oxidation, necessitating structural optimization for in vivo stability ().

Biological Activity

Overview

2-Quinoxalinecarbaldehyde oxime 1,4-dioxide (CAS Number: 6804-21-3) is a compound belonging to the quinoxaline family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₉H₇N₃O₃
  • Molecular Weight : 205.17 g/mol

The compound is synthesized through a multi-step process involving the oxidation of quinoxaline derivatives and subsequent reactions to form the oxime and introduce the 1,4-dioxide group.

Antimicrobial Properties

Research indicates that derivatives of quinoxaline 1,4-dioxides exhibit promising antimicrobial activity. For instance:

  • Mechanism of Action : These compounds may act as DNA-damaging agents, leading to bacterial cell death. Studies have shown high activity against Mycobacterium tuberculosis with minimal cytotoxicity to human cells .
  • Case Study : A derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 1.25 μg/mL against M. tuberculosis, highlighting its potential as an antimycobacterial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • In Vitro Studies : Compounds derived from this scaffold have shown significant cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range (e.g., IC50 of 1.9 µg/mL against HCT-116) compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is influenced by their chemical structure. Modifications at specific positions on the quinoxaline ring can enhance efficacy and reduce toxicity:

CompoundActivity TypeMIC/IC50 ValuesReference
Quinoxaline-2-carboxylic acid 1,4-dioxideAntimycobacterial1.25 μg/mL
2-Furylquinoxaline 1,4-dioxideAnticancer (HCT-116)IC50 = 1.9 μg/mL
2-Thiazolidinone-substituted quinoxalinesAntifungalMIC = 2–4 μg/mL

Synthesis Approaches

The synthesis of this compound typically involves:

  • Starting Material : Quinoxaline or its derivatives.
  • Oxidation : Conversion to quinoxaline-2-carboxaldehyde.
  • Oxime Formation : Reaction with hydroxylamine.
  • Further Oxidation : Introduction of the 1,4-dioxide functionality.

This multi-step synthesis can be optimized using various catalysts and reaction conditions to improve yield and purity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including oxidation and condensation. Key steps include:

  • Step 1 : Oxidation of quinoxaline precursors using NaOCl in N,N-DMF at low temperatures to form the 1,4-dioxide scaffold .
  • Step 2 : Condensation with hydroxylamine derivatives under basic conditions (e.g., NaOH in MeOH) to form the oxime moiety .
  • Microwave-assisted synthesis can improve reaction efficiency and yield (e.g., 30%–65% yields reported under optimized conditions) .
    • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity, HPLC for purity (>95%), and mass spectrometry (MS) for molecular weight verification (C₉H₇N₃O₃, MW 205.17) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Classification : Classified as a skin irritant (H315) and eye irritant (H319) under GHS .
  • Handling Protocols :

  • Use PPE (gloves, goggles) and work in a fume hood.
  • In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes .
  • Store in sealed containers at 2–8°C to prevent degradation .

Q. How is the structural integrity of the compound verified post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography resolves stereochemical ambiguities (e.g., oxime configuration) .
  • FT-IR identifies functional groups (e.g., N-O stretch at 1250–1350 cm⁻¹) .
  • Elemental analysis confirms C/H/N/O composition (theoretical: C 52.69%, H 3.44%, N 20.48%) .

Advanced Research Questions

Q. How can computational modeling optimize the design of quinoxaline derivatives for antimycobacterial activity?

  • In Silico Strategies :

  • Perform docking studies (e.g., using AutoDock Vina) to predict binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ < 1 µM in some derivatives) .
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C2/C3) with activity .
  • Validate predictions with MIC assays against M. tuberculosis H37Rv (e.g., derivatives show MIC values of 0.5–4 µg/mL) .

Q. What experimental approaches resolve contradictions in reported synthesis yields?

  • Case Study : Discrepancies in microwave-assisted vs. conventional heating yields (e.g., 65% vs. 30%):

  • Parameter Optimization : Screen temperature (50–120°C), solvent polarity (DMF vs. CH₃CN), and catalyst (DBU vs. Et₃N) .
  • Kinetic Analysis : Use HPLC-MS to track intermediate formation and identify rate-limiting steps .
  • Statistical Design : Apply response surface methodology (RSM) to model interactions between variables .

Q. How does the compound’s redox activity influence its mechanism of action in cancer cells?

  • Mechanistic Insights :

  • The 1,4-dioxide moiety undergoes bioreductive activation in hypoxic tumor microenvironments, generating cytotoxic radicals (e.g., ROS) .
  • Experimental Design :
  • Measure ROS levels via fluorescence probes (e.g., DCFH-DA) in normoxic vs. hypoxic HeLa cells .
  • Compare IC₅₀ values under hypoxia (e.g., 2.3 µM) vs. normoxia (e.g., >50 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Quinoxalinecarbaldehyde oxime 1,4-dioxide
Reactant of Route 2
Reactant of Route 2
2-Quinoxalinecarbaldehyde oxime 1,4-dioxide

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